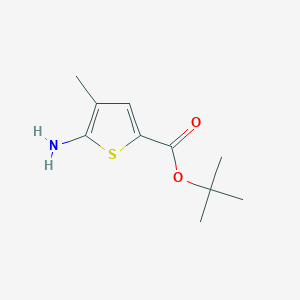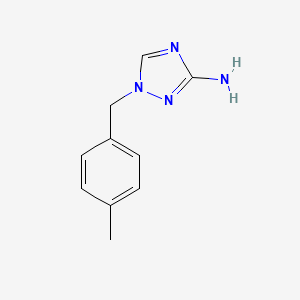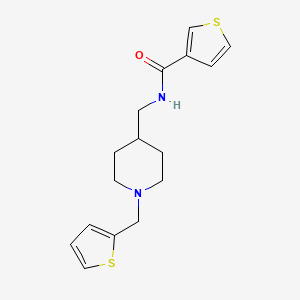
(E)-2-((2-carbamothioylhydrazono)methyl)phenyl 3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-((2-carbamothioylhydrazono)methyl)phenyl 3,5-dinitrobenzoate, also known as CDNB, is a chemical compound that is widely used in scientific research. This compound is highly reactive and is used in a variety of applications, such as enzyme assays and protein labeling.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds with similar structural features, such as those incorporating carbamothioyl, hydrazono, or dinitrobenzoate groups, are often synthesized and characterized to explore their chemical properties and potential applications. For instance, research on the synthesis and characterization of novel thiadiazoles and thiazoles incorporating pyrazole moiety as anticancer agents indicates a focus on developing compounds with potential therapeutic applications (Gomha, Salah, & Abdelhamid, 2014). Such studies often involve detailed analysis of the compound's structure, including spectral data and elemental analyses, to understand its reactivity and stability.
Pharmacological Evaluation
Compounds containing hydrazono, carbamothioyl, or dinitrobenzoate groups are evaluated for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. For example, a study on the synthesis, characterization, and pharmacological evaluation of some new triazoles, which include dinitrophenyl groups, found that these compounds showed psychotropic effects and anti-inflammatory activity (Agarwal, Pande, Saxena, & Chowdhury, 1988). This highlights the potential of similar compounds for therapeutic uses.
Material Science Applications
In material science, compounds with specific functional groups are used to modify polymers or create new materials with desirable properties. Research on the synthesis, photophysical, and electrochromic characterization of wholly aromatic polyamide blue-light-emitting materials indicates the exploration of compounds for advanced material applications (Liou, Hsiao, Huang, & Yang, 2006). Such studies aim to develop new materials with specific optical or electronic properties.
Antimicrobial and Antioxidant Activities
The evaluation of novel compounds for antimicrobial and antioxidant activities is a significant area of research. For instance, the synthesis and in vitro and in silico studies of novel potential 1,3,4-thiadiazole-based molecules against microbial pathogens showcase the ongoing efforts to discover compounds with effective antimicrobial properties (Shehadi, Abdelrahman, Abdelraof, & Rashdan, 2022).
Propiedades
IUPAC Name |
[2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 3,5-dinitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O6S/c16-15(27)18-17-8-9-3-1-2-4-13(9)26-14(21)10-5-11(19(22)23)7-12(6-10)20(24)25/h1-8H,(H3,16,18,27)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVDKNXNBUJPFY-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=S)N)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=S)N)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-((2-carbamothioylhydrazono)methyl)phenyl 3,5-dinitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide](/img/structure/B2666449.png)

![2-Amino-4-(2-bromophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2666454.png)

![{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid](/img/structure/B2666458.png)
![N-[[1-(2-Methylpropyl)cyclopropyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2666459.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2666460.png)
![4-[(E)-2-(2,6-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2666462.png)
![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2666464.png)

![3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2666466.png)
